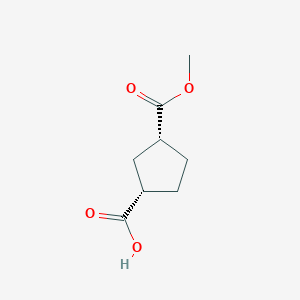

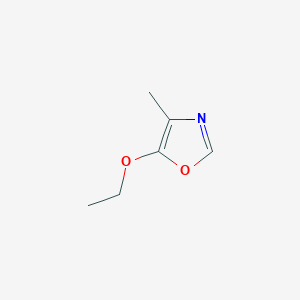

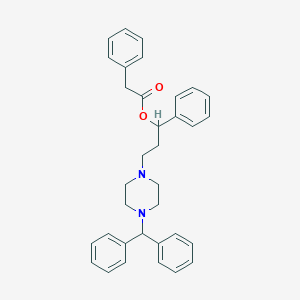

![molecular formula C12H12FIN2O3 B119945 (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide CAS No. 149524-45-8](/img/structure/B119945.png)

(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide

Descripción general

Descripción

This compound is a derivative of oxazolidinone, a class of compounds that includes several important antibiotics, such as linezolid and tedizolid . The presence of fluorine and iodine atoms suggests that it might have unique reactivity or biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The 3-fluoro-4-iodo-phenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the fluorine and iodine atoms. These groups could affect its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Oxazolidinones in Antibacterial Research

Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, has shown promise in treating serious infections due to resistant gram-positive organisms, hinting at the potential for compounds within this class to address critical antimicrobial resistance challenges (Diekema & Jones, 2000).

Acetamide Derivatives and Biological Effects

Research on acetamide, formamide, and their derivatives has expanded our understanding of their biological effects, including toxicological impacts. These compounds continue to hold commercial importance, with recent studies adding significantly to our comprehension of the biological consequences of exposure. This knowledge helps in assessing the safety and environmental impact of these chemicals, which could be relevant for evaluating related compounds (Kennedy, 2001).

Environmental Impact and Treatment of Pharmaceutical Compounds

The environmental presence and impact of pharmaceutical compounds, such as acetaminophen, have been scrutinized, with advanced oxidation processes (AOPs) being explored for their removal from water sources. This research is crucial for understanding how similar compounds might behave in natural and engineered environments, potentially guiding the development of mitigation strategies to address contamination by complex pharmaceuticals (Qutob et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWDRZMLYRIMNV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459277 | |

| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide | |

CAS RN |

149524-45-8 | |

| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

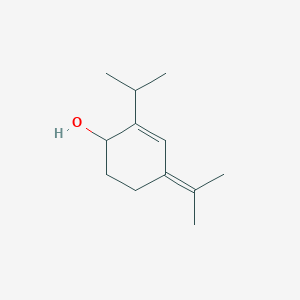

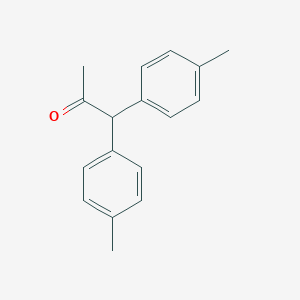

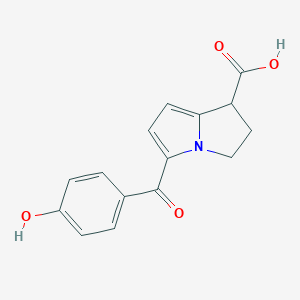

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)